6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine
Description
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine is a halogenated pyrimidine derivative characterized by a trifluoromethyl group at position 2 and a chlorine atom at position 6 of the pyrimidine ring. Its molecular formula is C₅H₄ClF₃N₄, with a molecular weight of 234.56 g/mol. Pyrimidine derivatives like this are critical intermediates in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antiviral agents due to their electron-deficient aromatic system .
Safety data for closely related compounds, such as 6-chloro-N4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine (CAS 1810-35-1), indicate standard handling precautions for halogenated amines, including the use of personal protective equipment to avoid inhalation or dermal exposure .
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N4/c6-2-1(10)3(11)13-4(12-2)5(7,8)9/h10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMHKSNURAZUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288494 | |
| Record name | 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-57-9 | |
| Record name | NSC56144 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation from 4,6-Dichloropyrimidine Derivatives
One common approach begins with 4,6-dichloropyrimidine compounds, which undergo stepwise amination to introduce amino groups at positions 4 and 5. The trifluoromethyl group at position 2 can be introduced via nucleophilic substitution or through functional group transformations on a trifluoromethylated pyrimidine precursor.
Amination Process:
Amination is performed by reacting 4,6-dichloropyrimidine derivatives with amines such as aniline or substituted anilines under reflux or microwave irradiation. For example, 4,6-dichloropyrimidin-5-amine can be synthesized by reduction of 4,6-dichloro-5-nitropyrimidine using tin(II) chloride, followed by nucleophilic substitution at C-4 with amines to yield 6-chloro-N4-substituted pyrimidine-4,5-diamines.Microwave-Assisted Amination:
Microwave irradiation (MWI) at elevated temperatures (100–150 °C) accelerates amination reactions, improving yields and reducing reaction times significantly. For instance, amination of 4,6-dichloropyrimidin-5-amine with 3-nitro aniline under MWI at 150 °C for 10 minutes afforded 5,6-diamino-pyrimidine derivatives efficiently.
Use of Phosphorus Oxychloride and Quaternary Ammonium Chlorides
A patented method describes the preparation of 2,5-diamino-4,6-dichloropyrimidine analogs, which are structurally related, via reaction of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride with phosphorus oxychloride in the presence of quaternary ammonium chlorides (e.g., methyltriethylammonium chloride or tetraethylammonium chloride) at elevated temperatures (~100–105 °C) for 20–30 hours.
- The process involves fusing the reagents, evolving hydrogen chloride gas, and subsequent workup involving neutralization, extraction, and purification steps.
- The reaction conditions include 3–6 molar equivalents of phosphorus oxychloride and quaternary ammonium chloride per mole of the pyrimidine precursor.
- The method is scalable and suitable for large-scale production, yielding the dichloropyrimidine intermediate with 50–65% yield.
Introduction of the Trifluoromethyl Group
While direct preparation methods specifically detailing the introduction of the trifluoromethyl group at position 2 on pyrimidine-4,5-diamines are less frequent in the literature, common synthetic strategies include:
- Starting from trifluoromethylated pyrimidine precursors such as 2-(trifluoromethyl)-4,6-dichloropyrimidine, followed by selective amination at positions 4 and 5.
- Utilizing nucleophilic aromatic substitution reactions where the trifluoromethyl group is already present, and chlorine atoms are replaced by amino groups under controlled conditions.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Preparation of 4,6-dichloropyrimidin-5-amine | Reduction of 4,6-dichloro-5-nitropyrimidine with SnCl₂ | Reflux | 2 hours | Not specified | Intermediate for further amination |
| Amination at C-4 | Reaction with amines (e.g., cyclopentyl amine) + triethylamine | 80–150 °C (MWI) | 10 min to 12 h | Up to 67 | Microwave-assisted amination improves yield and time |
| Chlorination of dihydroxypyrimidine | Phosphorus oxychloride + quaternary ammonium chloride | 100–105 °C | 20–30 hours | 50–65 | Large scale preparation of dichloropyrimidine |
| Extraction and purification | Ethyl acetate extraction, silica filtration | Ambient to 55 °C | 1–2 hours | — | Removal of impurities and isolation of product |
Detailed Research Findings
Selective Amination:
The selective introduction of amino groups at positions 4 and 5 can be achieved by controlling reaction conditions such as temperature, solvent, and amine equivalents. Microwave irradiation notably enhances reaction efficiency.Role of Quaternary Ammonium Chlorides:
These act as solvents and phase-transfer catalysts in chlorination reactions with phosphorus oxychloride, facilitating the conversion of hydroxyl groups to chlorides on the pyrimidine ring, which is a key step in preparing intermediates for further amination.Purification Techniques:
After reaction completion, careful pH adjustment and extraction with ethyl acetate, followed by filtration through Celite and silica gel, are essential to remove inorganic by-products and colored impurities, yielding high-purity diamino pyrimidine derivatives.Scalability: The described methods, especially the phosphorus oxychloride-mediated chlorination in quaternary ammonium chloride media, are suitable for industrial-scale synthesis due to their reproducibility and relatively high yields.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles under reflux conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of pyrimidine amines.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine has been investigated for its potential therapeutic properties:
- Anticancer Activity : The compound has shown promise as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it may inhibit DNA topoisomerases and various kinases, disrupting critical signaling pathways necessary for tumor growth .
- Anti-inflammatory Effects : Studies have indicated that derivatives of this compound can suppress COX-2 activity, a key enzyme in inflammation. For example, similar compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimalarial Properties : Research indicates that chlorinated pyrimidines exhibit enhanced antiplasmodial activity compared to their fluorinated counterparts. The presence of the chlorine atom at the C6 position has been linked to improved efficacy against Plasmodium falciparum .
Biological Research
This compound is utilized in biological research to explore enzyme inhibition and receptor modulation:
- Enzyme Inhibition : It has been shown to interact with enzymes such as dihydroorotate dehydrogenase (DHODH), which is vital for pyrimidine biosynthesis in pathogens . Such interactions could lead to novel therapeutic strategies against various diseases.
- Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially leading to apoptosis in cancer cells or modulation of immune responses .
Agrochemical Development
In the agricultural sector, this compound is explored for its applications in developing herbicides and insecticides. Its chemical stability and biological activity make it a candidate for creating effective agrochemicals that can target specific pests while minimizing environmental impact .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of various pyrimidines, this compound was found to inhibit cell proliferation in several cancer cell lines. The compound's mechanism involved disrupting the cell cycle through inhibition of cyclin-dependent kinases (CDKs), leading to increased apoptosis rates compared to untreated controls .
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory potential of this compound revealed its ability to significantly reduce COX-2 expression in vitro. In animal models of induced inflammation, treatment with derivatives resulted in reduced edema and inflammatory markers, suggesting a viable pathway for developing new anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the case of anticancer activity, it may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine can be contextualized by comparing it to analogous pyrimidine derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Stability
- The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, enhancing the electrophilicity of the pyrimidine ring compared to methyl-substituted analogs (e.g., 2-Chloro-6-methylpyrimidine-4,5-diamine). This property facilitates nucleophilic aromatic substitution reactions, making it valuable in medicinal chemistry .
- Chlorine at position 6 is conserved across all analogs, contributing to halogen bonding interactions in biological targets .
Impact on Physicochemical Properties The molecular weight of the target compound (234.56 g/mol) is higher than methyl-substituted analogs (158.59 g/mol) due to the trifluoromethyl group. N4-substituted derivatives (e.g., 6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine) show increased steric bulk, which may reduce metabolic clearance and enhance pharmacokinetic profiles .
Applications in Drug Discovery
- The target compound’s electron-deficient aromatic system is advantageous in designing kinase inhibitors, as seen in patent applications for analogs with methoxy and trifluoromethyl groups .
- Methylphenyl or phenethyl substitutions (e.g., 6-Chloro-N-(4-methylphenyl)pyrimidine-4,5-diamine) are explored for CNS drugs due to improved blood-brain barrier penetration .
Biological Activity
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound features a chlorine atom at the 6th position and a trifluoromethyl group at the 2nd position of the pyrimidine ring, which significantly influences its biochemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 212.56 g/mol. The presence of both halogen and amino groups enhances its nucleophilicity and overall biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.56 g/mol |
| Structure | Chlorinated pyrimidine |
| Unique Features | Trifluoromethyl group |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis of pyrimidines necessary for DNA replication in both prokaryotic and eukaryotic cells . Inhibition of such enzymes can disrupt metabolic pathways essential for pathogen survival or cancer cell growth.
- Receptor Modulation : The structural features suggest potential interactions with various receptors, modulating cellular responses that could lead to anti-inflammatory or anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell metabolism positions it as a promising candidate for further development in antimicrobial therapies .
Anticancer Potential
The compound's anticancer properties have been explored through various studies. For instance, it has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve cell cycle arrest and apoptosis induction, likely through the inhibition of kinases involved in cell proliferation .
In comparative studies, compounds with similar structures have demonstrated varying degrees of anticancer activity, indicating that modifications in substituents can significantly alter efficacy:
| Compound Name | EC50 (nM) | Activity Type |
|---|---|---|
| This compound | ~21.0 | Anticancer |
| 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine | ~38.6 | Anticancer |
| 6-Chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine | ~37.0 | Anticancer |
Case Studies
- Antimalarial Efficacy : In a study focused on antimalarial compounds, derivatives of pyrimidines with trifluoromethyl groups were found to exhibit enhanced metabolic stability and improved activity against Plasmodium falciparum. The introduction of halogens at specific positions was linked to increased potency against malaria parasites .
- Cytotoxicity Evaluation : A comprehensive evaluation of cytotoxicity against multiple cancer cell lines revealed that modifications in the chemical structure of pyrimidines significantly influenced their effectiveness. For example, compounds with electron-withdrawing groups demonstrated superior activity compared to their electron-donating counterparts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine, and what methodological considerations are critical for reproducibility?
- Answer : The compound is typically synthesized via nucleophilic substitution or amination reactions. For example, substituting a chloro group at the 6-position of a pyrimidine scaffold with amines under controlled conditions (e.g., THF solvent, triethylamine as a base, and room temperature for 3 days) is common . Key considerations include stoichiometric ratios of reactants, solvent purity, and reaction monitoring via thin-layer chromatography (TLC) to confirm completion .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Answer : Use a combination of:
- Mass spectrometry (MS) : To verify molecular weight (e.g., m/z values for isotopic chlorine patterns) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and amine groups) .
- X-ray crystallography : SHELXL refinement can resolve atomic positions, particularly if high-resolution single crystals are obtained .
Q. What are the common reactive sites for functionalization of this compound in derivatization studies?
- Answer : The 6-chloro group is highly reactive for nucleophilic substitution (e.g., with amines or thiols) . The 4,5-diamine positions can undergo condensation or alkylation reactions, as seen in analogues like N4-aryl derivatives . The trifluoromethyl group is typically inert but can influence electronic properties for downstream reactivity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., ambiguous NMR peaks) be resolved during structural elucidation?
- Answer : Employ complementary techniques:
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and resolve overlapping signals .
- High-resolution MS : Confirm exact mass (e.g., 234.068076 for related pyrimidine-diamine derivatives) to rule out impurities .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What experimental design strategies are effective for optimizing reaction yields in the synthesis of analogues?
- Answer : Use factorial design to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, in phosphazene syntheses, extending reaction time from 24 to 72 hours increased yields from ~60% to 72% . Response surface methodology (RSM) can identify non-linear interactions between parameters .
Q. How do steric and electronic effects of substituents influence the biological activity of pyrimidine-diamine derivatives?
- Answer : SAR studies on analogues (e.g., 6-chloro-N4-aryl derivatives) show that:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability against metabolic degradation.
- Bulky substituents on the aryl ring reduce binding affinity to enzymes like dihydrofolate reductase (DHFR), as seen in anti-tubercular studies .
- Methoxy groups improve solubility but may decrease membrane permeability .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Answer : Challenges include poor crystal growth due to flexible amine groups and trifluoromethyl hydrophobicity. Solutions:
- Co-crystallization : Use polar co-solvents (e.g., ethanol/water mixtures) to enhance lattice stability .
- Twinned data refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) can handle non-merohedral twinning .
Q. How can mechanistic pathways of nucleophilic substitution at the 6-chloro position be probed experimentally?
- Answer :
- Kinetic studies : Monitor reaction rates under varying temperatures to determine activation energy (Arrhenius plots).
- Isotopic labeling : Use ¹⁸O-labeled water or ¹⁵N-ammonia to track substitution mechanisms .
- DFT calculations : Compare energy barriers for possible intermediates (e.g., SN1 vs. SN2 pathways) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
